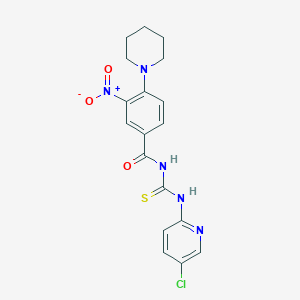

N-((5-Chloropyridin-2-yl)carbamothioyl)-3-nitro-4-(piperidin-1-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

- MAC-545496 ist ein nanomolarer Inhibitor des Glykopeptid-Resistenz-assoziierten Proteins R (GraR).

- Es zeigt eine starke Bindungsaffinität zum vollständigen GraR-Protein (Kd ≤ 0.1 nM).

- MAC-545496 wirkt als Antivirulenzmittel und kehrt die β-Lactam-Resistenz in Methicillin-resistenten Stämmen (MRSA) um .

Herstellungsmethoden

- Leider sind spezifische Synthesewege und Reaktionsbedingungen für MAC-545496 in der Literatur nicht leicht zugänglich.

- Industrielle Produktionsmethoden bleiben geheim.

Vorbereitungsmethoden

- Unfortunately, specific synthetic routes and reaction conditions for MAC-545496 are not readily available in the literature.

- Industrial production methods remain undisclosed.

Analyse Chemischer Reaktionen

- Die Arten von Reaktionen, die MAC-545496 durchläuft, sind nicht explizit dokumentiert.

- Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind nicht spezifiziert.

- Hauptprodukte, die aus diesen Reaktionen gebildet werden, werden nicht gemeldet.

Wissenschaftliche Forschungsanwendungen

- MAC-545496 findet Anwendungen in verschiedenen wissenschaftlichen Bereichen:

Chemie: Seine Rolle in der chemischen Forschung bleibt zu erforschen.

Biologie: Potenzielle Anwendungen beim Verständnis bakterieller Resistenzmechanismen.

Medizin: Untersuchung seiner Wirksamkeit gegen MRSA und andere resistente Stämme.

Industrie: Mögliche Verwendung in der Medikamentenentwicklung oder antimikrobiellen Strategien.

Wirkmechanismus

- Der genaue Mechanismus, durch den MAC-545496 seine Wirkung entfaltet, ist nicht vollständig geklärt.

- Es zielt wahrscheinlich auf bestimmte molekulare Pfade ab, die mit bakterieller Resistenz zusammenhängen.

Wirkmechanismus

- The precise mechanism by which MAC-545496 exerts its effects is not fully elucidated.

- It likely targets specific molecular pathways related to bacterial resistance.

Vergleich Mit ähnlichen Verbindungen

- Leider sind direkte Vergleiche mit ähnlichen Verbindungen in der verfügbaren Literatur rar.

- Es wird keine spezifische Liste ähnlicher Verbindungen angegeben.

Biologische Aktivität

N-((5-Chloropyridin-2-yl)carbamothioyl)-3-nitro-4-(piperidin-1-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and the implications of its activity in various therapeutic contexts.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Chloropyridine moiety : Provides electron-withdrawing properties.

- Nitro group : Enhances reactivity and potential interactions with biological targets.

- Piperidine ring : Contributes to the compound's pharmacological profile.

- Carbamothioyl group : Increases reactivity, making it a candidate for enzyme inhibition.

The molecular formula is C18H18ClN5O3S, with a molecular weight of 419.88 g/mol. The presence of multiple functional groups suggests that this compound may exhibit significant interactions with various biological macromolecules.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the chloropyridine derivative.

- Introduction of the nitro group through nitration reactions.

- Coupling with piperidine to form the final compound.

These synthetic pathways allow for the development of derivatives that may enhance biological activities or alter pharmacokinetic properties.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various enzymes, particularly those involved in drug metabolism and resistance, such as glutathione S-transferases (GSTs). GSTs play a critical role in detoxifying harmful compounds, and their inhibition can enhance the efficacy of chemotherapeutic agents.

Anticancer Potential

The unique combination of electron-withdrawing groups in this compound suggests potential anticancer activity. Preliminary studies have shown that similar compounds can induce apoptosis in cancer cells, potentially through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. Further investigation is needed to elucidate the specific mechanisms by which this compound affects cancer cell viability.

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Compounds with similar structures have demonstrated effectiveness in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators. This makes it a candidate for treating inflammatory diseases.

Case Studies

Several studies have evaluated the biological activities of compounds structurally related to this compound:

- Antibacterial Activity : A study on thiourea derivatives revealed that similar compounds exhibited significant antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting potential applications in infectious disease treatment .

- Neuroleptic Activity : Research on benzamide derivatives indicated that modifications can lead to enhanced neuroleptic effects, providing insights into how structural variations impact pharmacological activity .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is valuable:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(6-(4-Nitrophenyl)pyridin-2-yl)benzamide | Nitro group on pyridine | Potential anti-inflammatory properties |

| N-(5-Fluoropyridin-2-yl)carbamothioyl-benzamide | Fluorinated pyridine | Enhanced lipophilicity |

| N-(5-Bromopyridin-2-yl)carbamothioyl-benzamide | Brominated pyridine | Altered reactivity patterns |

This table illustrates how variations in structure can influence biological activity, emphasizing the unique profile of this compound due to its specific combination of functional groups.

Eigenschaften

IUPAC Name |

N-[(5-chloropyridin-2-yl)carbamothioyl]-3-nitro-4-piperidin-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O3S/c19-13-5-7-16(20-11-13)21-18(28)22-17(25)12-4-6-14(15(10-12)24(26)27)23-8-2-1-3-9-23/h4-7,10-11H,1-3,8-9H2,(H2,20,21,22,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFOKREIUUQFDNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC(=S)NC3=NC=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.